molecular formula C27H28N2O4 B12499535 Propyl 5-[(biphenyl-4-ylcarbonyl)amino]-2-(morpholin-4-yl)benzoate

Propyl 5-[(biphenyl-4-ylcarbonyl)amino]-2-(morpholin-4-yl)benzoate

Cat. No.: B12499535
M. Wt: 444.5 g/mol
InChI Key: XAMPWGQVPVCCPR-UHFFFAOYSA-N
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Description

PROPYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-2-(MORPHOLIN-4-YL)BENZOATE: is a complex organic compound with a molecular formula of C24H26N2O3. This compound is characterized by the presence of a biphenyl group, an amido linkage, and a morpholine ring, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps:

    Formation of the Biphenyl Amide: The initial step involves the formation of the biphenyl amide through a coupling reaction between 4-aminobiphenyl and a suitable carboxylic acid derivative.

    Introduction of the Morpholine Ring:

    Esterification: The final step is the esterification of the resulting compound with propyl alcohol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the amido linkage, converting it into an amine.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Functionalized biphenyl derivatives.

Scientific Research Applications

PROPYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of PROPYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    PROPYL 5-AMINO-2-MORPHOLIN-4-YLBENZOATE: Similar structure but with an amino group instead of the biphenyl amido group.

    PROPYL 5-(HEXANOYLAMINO)-2-(MORPHOLIN-4-YL)BENZOATE: Contains a hexanoylamino group instead of the biphenyl amido group.

Uniqueness

PROPYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the biphenyl amido group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

propyl 2-morpholin-4-yl-5-[(4-phenylbenzoyl)amino]benzoate

InChI

InChI=1S/C27H28N2O4/c1-2-16-33-27(31)24-19-23(12-13-25(24)29-14-17-32-18-15-29)28-26(30)22-10-8-21(9-11-22)20-6-4-3-5-7-20/h3-13,19H,2,14-18H2,1H3,(H,28,30)

InChI Key

XAMPWGQVPVCCPR-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

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